Enerisant hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1152749-07-9 |

|---|---|

Molecular Formula |

C22H31ClN4O3 |

Molecular Weight |

435.0 g/mol |

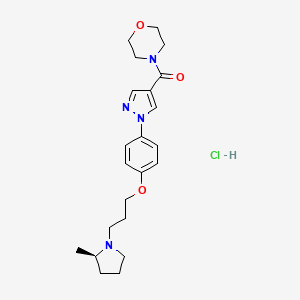

IUPAC Name |

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone;hydrochloride |

InChI |

InChI=1S/C22H30N4O3.ClH/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25;/h5-8,16-18H,2-4,9-15H2,1H3;1H/t18-;/m1./s1 |

InChI Key |

QVMTVPSORZKQPZ-GMUIIQOCSA-N |

Isomeric SMILES |

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |

Canonical SMILES |

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Enerisant Hydrochloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enerisant (B607326) hydrochloride (TS-091) is a novel, potent, and highly selective histamine (B1213489) H3 receptor antagonist and inverse agonist. This technical guide provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and the preclinical and clinical evidence that underpins its therapeutic potential, particularly in the treatment of narcolepsy. Through a synthesis of available data, this document aims to serve as a detailed resource for professionals in the field of neuroscience and drug development.

Introduction

Enerisant, also known by its developmental code TS-091, is a promising therapeutic agent targeting the histamine H3 receptor.[1] The H3 receptor is a critical presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other key neurotransmitters involved in the sleep-wake cycle and cognitive functions.[1][2] By antagonizing this receptor, enerisant promotes wakefulness and enhances cognition, making it a candidate for treating disorders such as narcolepsy.[3][4] This document will explore the intricate details of its pharmacodynamics and the experimental evidence that elucidates its mechanism of action.

Molecular Mechanism of Action

Enerisant functions as a competitive antagonist and inverse agonist at the histamine H3 receptor.[4][5] In vitro studies have demonstrated its high affinity and selectivity for both human and rat H3 receptors.[4] As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor. As an inverse agonist, it reduces the receptor's basal activity. This dual action effectively disinhibits histaminergic neurons, leading to an increased release of histamine in key brain regions.[4]

Signaling Pathway

The primary action of enerisant at the presynaptic H3 receptor initiates a cascade of downstream effects. By blocking the inhibitory feedback loop, enerisant enhances the synthesis and release of histamine from presynaptic neurons. This, in turn, leads to increased stimulation of postsynaptic histamine H1 receptors, which are crucial for promoting wakefulness.[6] Furthermore, the disinhibition of histaminergic neurons leads to an increased release of other important neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576), in cortical regions.[3][4] This broader neurochemical effect likely contributes to its pro-cognitive properties.[4]

Quantitative Pharmacological Data

The potency and selectivity of enerisant have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Species | Value | Reference |

| IC50 (vs. hH3R) | Human | 2.89 nM | [5][7] |

| IC50 (vs. rH3R) | Rat | 14.5 nM | [5][7] |

| [35S]GTPγS Binding (vs. hH3R) IC50 | Human | 1.06 nM | [7] |

| [35S]GTPγS Binding (vs. rH3R) IC50 | Rat | 10.05 nM | [7] |

| Basal [35S]GTPγS Binding (hH3R) EC50 | Human | 0.357 nM | [7] |

| Selectivity over other Histamine Receptors | Human | >3,000-fold | [1][2] |

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects

| Parameter | Species | Dose | Effect | Reference |

| H3 Receptor Occupancy (ED50) | Rat | 0.78 mg/kg (p.o.) | Half-maximal receptor occupancy in the frontal cortex | [5] |

| Extracellular Histamine Levels | Rat | 1 mg/kg (s.c.) | Increased levels in the posterior hypothalamus | [5] |

| Extracellular Dopamine & Acetylcholine | Rat | 1 mg/kg (i.p.) | Increased levels in the medial prefrontal cortex | [5] |

| H3 Receptor Occupancy (PET) | Human | 5 mg | High initial occupancy (>85%) | [8] |

| H3 Receptor Occupancy (PET) | Human | 12.5 - 25 mg | Persistently high occupancy (>85%) | [8] |

Experimental Methodologies

The characterization of enerisant's mechanism of action has been supported by a range of experimental protocols, from in vitro binding assays to in vivo behavioral studies and human imaging.

In Vitro Receptor Affinity and Functional Assays

-

Receptor Binding Assays: The affinity of enerisant for histamine H3 receptors was determined using radioligand binding assays. These experiments typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound (enerisant). The concentration of enerisant that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[5][7]

-

[35S]GTPγS Binding Assays: This functional assay measures the activation of G-protein coupled receptors. In the presence of an agonist, the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit. As an antagonist, enerisant's ability to inhibit agonist-stimulated [35S]GTPγS binding is measured. As an inverse agonist, its ability to inhibit the basal [35S]GTPγS binding is quantified.[7]

In Vivo Neurochemical and Behavioral Studies in Rodents

-

Microdialysis: This technique was used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving rats. Probes were implanted in areas like the posterior hypothalamus and medial prefrontal cortex to sample the extracellular fluid before and after the administration of enerisant. The collected samples were then analyzed to quantify changes in histamine, dopamine, and acetylcholine levels.[4][5]

-

R-α-methylhistamine-induced Dipsogenia: This in vivo model assesses the antagonist activity of H3 receptor ligands. R-α-methylhistamine is an H3 receptor agonist that induces drinking behavior (dipsogenia) in rats. The ability of orally administered enerisant to attenuate this response was evaluated.[4][5]

-

Cognitive Function Tests: The pro-cognitive effects of enerisant were assessed using tests such as the social recognition test and the novel object recognition test in rats. These tests evaluate different aspects of memory and cognition.[4]

Human Positron Emission Tomography (PET) Studies

To determine the in vivo receptor occupancy in humans, PET studies were conducted using a specific radioligand for the H3 receptor, [11C]TASP457.[8] Healthy male subjects received a baseline PET scan, followed by oral administration of this compound. Subsequent PET scans were performed to measure the displacement of the radioligand, allowing for the calculation of H3 receptor occupancy at different doses and time points.[8] These studies are crucial for understanding the pharmacokinetic/pharmacodynamic relationship and for dose selection in clinical trials.[8][9]

Clinical Implications and Pharmacokinetics

Clinical trials in patients with narcolepsy have been conducted to evaluate the efficacy and safety of enerisant.[1][2] While some studies showed partial efficacy, determining the optimal dose has been challenging due to interindividual variability in response and adverse events like insomnia at higher doses.[1][2]

Enerisant exhibits a favorable pharmacokinetic profile. It is rapidly absorbed after oral administration and is minimally metabolized in humans.[6] A significant portion (64.5% to 89.9%) of the administered dose is excreted unchanged in the urine within 48 hours.[6][10] This suggests a low potential for drug-drug interactions mediated by cytochrome P450 enzymes.[2][10]

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-defined mechanism of action. By blocking presynaptic H3 autoreceptors and heteroreceptors, it increases the release of histamine, acetylcholine, and dopamine in the brain. This neurochemical modulation translates into wake-promoting and pro-cognitive effects, which have been demonstrated in preclinical models. Human PET studies have confirmed target engagement in the brain. While clinical development is ongoing to optimize the therapeutic window, the robust preclinical data and favorable pharmacokinetic profile of enerisant underscore its potential as a valuable therapeutic agent for disorders of hypersomnolence.

References

- 1. d-nb.info [d-nb.info]

- 2. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enerisant - Wikipedia [en.wikipedia.org]

- 7. This compound (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]

- 8. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Enerisant Hydrochloride: A Technical Guide to a Novel Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enerisant (B607326) hydrochloride (formerly TS-091) is a potent and highly selective, orally active histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] It represents a promising therapeutic agent for neurological disorders characterized by impaired wakefulness and cognitive function, such as narcolepsy.[3][4][5] This technical guide provides a comprehensive overview of Enerisant hydrochloride, including its mechanism of action, key pharmacological data, detailed experimental protocols from preclinical and clinical studies, and a visualization of its associated signaling pathways.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[6][7] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6] Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, and serotonin.[6][7] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[7]

H3R antagonists, like Enerisant, block the inhibitory effects of these receptors, leading to an increased release of histamine and other neurotransmitters.[7][8] This neurochemical cascade is associated with enhanced wakefulness, improved cognitive function, and potential therapeutic benefits in conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[7][8][9] Enerisant has demonstrated high affinity and selectivity for the H3 receptor with a favorable pharmacokinetic profile, making it a subject of significant interest in clinical development.[1][4]

Mechanism of Action

This compound is a competitive antagonist and inverse agonist at the histamine H3 receptor.[1][2] Its primary mechanism of action involves binding to presynaptic H3 autoreceptors on histaminergic neurons, which blocks the feedback inhibition of histamine synthesis and release.[6][8] This leads to an increased concentration of histamine in the synaptic cleft.

By also acting as an inverse agonist, Enerisant can reduce the basal, constitutive activity of the H3 receptor, further promoting neurotransmitter release.[1] The elevated histamine levels then stimulate postsynaptic histamine H1 and H2 receptors, which are involved in promoting wakefulness and cognitive processes.[7]

Furthermore, as an antagonist of H3 heteroreceptors, Enerisant enhances the release of other crucial neurotransmitters such as dopamine and acetylcholine in brain regions like the medial prefrontal cortex.[1] This broad modulation of neurotransmitter systems contributes to its wake-promoting and pro-cognitive effects.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Value | Reference |

| IC50 (H3R Binding) | Human | 2.89 nM | [2] |

| Rat | 14.5 nM | [2] | |

| 4.9 nM | [10] | ||

| IC50 ([35S]GTPγS Binding) | Human H3R | 1.06 nM | [11] |

| Rat H3R | 10.05 nM | [11] | |

| EC50 (Basal [35S]GTPγS Binding) | Human H3R | 0.357 nM | [11] |

| Receptor Selectivity | H1, H2, H4 Receptors | Negligible affinity | [4][11] |

| Other Receptors/Transporters | Negligible affinity at 1-10 µM | [11] |

Table 2: In Vivo Receptor Occupancy and Neurochemical Effects in Rats

| Parameter | Dose (p.o.) | Effect | Reference |

| H3 Receptor Occupancy (ED50) | 0.78 mg/kg | Half-maximal receptor occupancy | [2] |

| Extracellular Histamine Levels | 1 mg/kg (s.c.) | Increased in posterior hypothalamus | [2] |

| Extracellular Dopamine Levels | 1 mg/kg (i.p.) | Increased in medial prefrontal cortex | [2] |

| Extracellular Acetylcholine Levels | 1 mg/kg (i.p.) | Increased in medial prefrontal cortex | [2] |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Cmax (Tmax) | ~2.00 hours | [12] |

| Elimination Half-life (t1/2) | ~8 hours | [12] |

| Plasma Protein Binding | 31.0 - 31.7% | [5] |

| Urinary Excretion (unchanged) | 64.5 - 89.9% within 48 hours | [5][12][13] |

| Metabolism | Minimal | [5] |

Table 4: Human H3 Receptor Occupancy (PET Study)

| Dose (oral) | Time Post-Dose | Receptor Occupancy | Reference |

| 5 mg | 2 hours | Initially high | [14][15] |

| 26 hours | 69.7% | [14][15] | |

| 12.5 mg | 2 - 26 hours | > 85% | [14][15] |

| 25 mg | 2 - 26 hours | > 85% | [14][15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for this compound.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) of Enerisant for the histamine H3 receptor.

-

Method:

-

Membrane preparations from cells stably expressing either human or rat H3 receptors were used.

-

The radioligand, (R)-α-methyl[3H]histamine, was used to label the H3 receptors.

-

Increasing concentrations of Enerisant were incubated with the membrane preparations and the radioligand.

-

Non-specific binding was determined in the presence of a saturating concentration of an unlabeled H3 receptor ligand.

-

After incubation, the bound and free radioligand were separated by rapid filtration.

-

The radioactivity of the filters was measured by liquid scintillation counting.

-

The IC50 value, the concentration of Enerisant that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.

-

[35S]GTPγS Functional Assay

-

Objective: To assess the functional activity of Enerisant as an antagonist and inverse agonist at the H3 receptor.

-

Method:

-

Membranes from cells expressing the H3 receptor were incubated with GDP.

-

For antagonist activity, membranes were incubated with increasing concentrations of Enerisant in the presence of a known H3 receptor agonist (e.g., R-α-methylhistamine) and [35S]GTPγS.

-

For inverse agonist activity, membranes were incubated with increasing concentrations of Enerisant and [35S]GTPγS in the absence of an agonist.

-

The binding of [35S]GTPγS to G-proteins, indicative of receptor activation, was measured by scintillation counting after filtration.

-

IC50 (for antagonism) and EC50 (for inverse agonism) values were determined.[11]

-

In Vivo Receptor Occupancy Study in Rodents

-

Objective: To determine the dose-dependent occupancy of H3 receptors by Enerisant in the brain.

-

Method:

-

Rats were administered various oral doses of this compound.

-

At a specified time point after administration, a radiolabeled H3 receptor ligand was injected intravenously.

-

After allowing for brain uptake of the radioligand, the animals were euthanized, and the brains were dissected.

-

The amount of radioactivity in specific brain regions (e.g., frontal cortex) was measured.

-

Receptor occupancy was calculated by comparing the specific binding of the radioligand in Enerisant-treated animals to that in vehicle-treated controls.

-

The dose required to achieve 50% receptor occupancy (ED50) was calculated.[1]

-

Human Positron Emission Tomography (PET) Study

-

Objective: To measure H3 receptor occupancy in the human brain after oral administration of Enerisant.

-

Method:

-

Healthy male subjects underwent a baseline PET scan using a specific H3 receptor radioligand, [11C]TASP457.[14]

-

Subjects were then administered a single oral dose of this compound.[14][15]

-

Follow-up PET scans were performed at various time points (e.g., 2, 6, and 26 hours) after drug administration.[14][15]

-

The binding potential of the radioligand in different brain regions was quantified for each scan.

-

Receptor occupancy was calculated as the percentage reduction in radioligand binding potential from baseline.[14][15]

-

The relationship between receptor occupancy, plasma drug concentration, and dose was analyzed.[14]

-

Signaling Pathways and Visualizations

Histamine H3 Receptor Signaling

The histamine H3 receptor is coupled to the Gi/o G-protein.[6][16] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of the cAMP/PKA/CREB signaling cascade.[16] The βγ subunits can interact with N-type voltage-gated calcium channels to reduce calcium influx and thereby inhibit neurotransmitter release.[6] H3 receptor stimulation can also activate the MAPK and PI3K/AKT pathways.[16][17]

Caption: Agonist-mediated signaling cascade of the histamine H3 receptor.

Mechanism of Action of this compound

Enerisant, as an H3R antagonist/inverse agonist, blocks the downstream signaling initiated by H3R activation. This leads to disinhibition of adenylyl cyclase and an increase in neurotransmitter release.

Caption: Mechanism of action of Enerisant as an H3R antagonist.

Experimental Workflow for Human PET Study

The workflow for a typical human PET study to determine receptor occupancy is outlined below.

Caption: Workflow for a human PET receptor occupancy study.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its pharmacological profile, demonstrated by extensive in vitro and in vivo studies, supports its potential as a therapeutic agent for disorders requiring enhanced wakefulness and cognitive function. The data presented in this guide, including quantitative pharmacological parameters and detailed experimental protocols, provide a valuable resource for researchers and drug development professionals in the field of neuropharmacology. The favorable pharmacokinetic properties of Enerisant, particularly its minimal metabolism, suggest a lower potential for drug-drug interactions, further enhancing its clinical promise.[4][13] Further clinical investigation is warranted to fully elucidate the therapeutic efficacy and safety of Enerisant in target patient populations.

References

- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. d-nb.info [d-nb.info]

- 4. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enerisant - Wikipedia [en.wikipedia.org]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 9. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Drug-drug interaction potential and clinical pharmacokinetics of enerisant, a novel potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic and pharmacodynamic assessment of histamine H<sub>3</sub> receptor occupancy by enerisant: a human PET study with a novel H<sub>3</sub> binding ligand, [<sup>11</sup>C]TASP457 - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Enerisant Hydrochloride: A Technical Guide to Synthesis, Chemical Properties, and Mechanism of Action

Abstract: Enerisant (B607326) hydrochloride (also known as TS-091) is a potent, highly selective, and orally active histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] Developed as a potential therapeutic agent for sleep-wake disorders such as narcolepsy, enerisant modulates the histaminergic system to promote wakefulness and enhance cognitive function.[2][3][4] This document provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, pharmacodynamic and pharmacokinetic profiles, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Synthesis

Enerisant is chemically identified as --INVALID-LINK--methanone monohydrochloride.[2] It possesses a unique structure that confers high affinity and selectivity for the histamine H3 receptor.

Physicochemical Properties

Key chemical and physical data for enerisant hydrochloride are summarized below.

| Property | Value | References |

| IUPAC Name | [1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone;hydrochloride | [5] |

| CAS Number | 1152749-07-9 (HCl Salt); 1152747-82-4 (Free Base) | [5][6][7] |

| Molecular Formula | C22H31ClN4O3 | [5][8][9] |

| Molecular Weight | 434.96 g/mol | [5][6] |

| Solubility | DMSO: ≥ 50 mg/mL (114.95 mM) | [6] |

| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (yields a 2.5 mg/mL solution) | [6][10] |

Synthesis

While specific, detailed synthesis protocols from manufacturers are proprietary, a logical retrosynthetic analysis based on the compound's structure can be proposed. The synthesis would likely involve the coupling of three key fragments: a substituted pyrazole-phenyl core, a morpholine (B109124) moiety, and a chiral (R)-2-methylpyrrolidine side chain.

A plausible synthetic workflow is outlined below.

Pharmacodynamics: Mechanism of Action

Enerisant functions as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1][2] This receptor primarily acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[11] By blocking this receptor, enerisant disinhibits the neuron, leading to increased release of histamine and other neurotransmitters, which promotes wakefulness and cognitive function.[2][3]

Signaling Pathway

As a Gi/o-coupled receptor, the histamine H3 receptor, when activated, inhibits adenylate cyclase, leading to reduced intracellular cAMP levels and a subsequent decrease in neurotransmitter release. Enerisant blocks this pathway, thereby increasing neuronal activity.

In Vitro Pharmacology

Enerisant demonstrates high affinity for both human and rat H3 receptors and is highly selective over other histamine receptor subtypes and a broad panel of other targets.[8][12]

| Parameter | Human H3 Receptor | Rat H3 Receptor | References |

| IC50 (Binding) | 2.89 nM | 14.5 nM | [1][8][12] |

| Ki (Binding) | 1.65 nM | 7.87 nM | [1] |

| IC50 ([35S]GTPγS) | 1.06 nM | 10.05 nM | [8][12] |

| EC50 (Basal [35S]GTPγS) | 0.357 nM | N/A | [8][12] |

Enerisant shows negligible affinity for H1, H2, and H4 receptors, as well as for 66 other receptors and transporters at concentrations up to 10 µM.[8][12]

Pharmacokinetics

Studies in humans have revealed that enerisant has a favorable pharmacokinetic profile, characterized by rapid absorption and elimination primarily as an unchanged drug.[4][7]

ADME Profile

-

Absorption: Enerisant is rapidly absorbed following oral administration, with median Tmax reached within 2 hours in healthy subjects.[4]

-

Distribution: Plasma protein binding is low, at approximately 31.0–31.7% in humans.[7]

-

Metabolism: The drug undergoes minimal metabolism in humans.[7][11] It does not cause clinically relevant inhibition or induction of major cytochrome P450 (CYP) enzymes but is a substrate for the P-glycoprotein (P-gp) transporter.[4][6]

-

Excretion: Enerisant is primarily cleared by the kidneys.[4][7] Between 64.5% and 89.9% of an administered oral dose is recovered as the unchanged parent drug in the urine within 48 hours.[4][7]

Quantitative Pharmacokinetic Parameters (Human Data)

| Parameter | Value | References |

| Elimination Half-Life (t½) | ~8 hours | [4][7] |

| Time to Max Concentration (Tmax) | ~2 hours (median) | [4] |

| Urinary Excretion (Unchanged) | 64.5% - 89.9% (within 48h) | [4][7] |

| Renal Clearance | 12.5 - 18.0 L/h | [4] |

| Plasma Protein Binding | 31.0% - 31.7% | [7] |

Key Experimental Protocols

The pharmacological profile of enerisant has been established through a series of robust in vitro and in vivo experiments.

In Vitro: [35S]GTPγS Binding Functional Assay

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor.

-

Objective: To measure enerisant's ability to inhibit both agonist-stimulated and basal [35S]GTPγS binding to membranes expressing the histamine H3 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing recombinant human or rat histamine H3 receptors.

-

Assay Buffer: Utilize a buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of enerisant, [35S]GTPγS, and (for stimulated assays) a fixed concentration of an H3 receptor agonist like R-α-methylhistamine.

-

Incubation: Incubate the mixture at 30°C for 60 minutes to allow for GTPγS binding.

-

Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free [35S]GTPγS.

-

Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the data using non-linear regression to determine IC50 (for inhibition of agonist) and EC50 (for inverse agonism on basal binding) values.[8][12]

-

In Vivo: Human Receptor Occupancy via PET Imaging

Positron Emission Tomography (PET) is used to directly measure the engagement of enerisant with H3 receptors in the living human brain.[13][14]

-

Objective: To quantify the occupancy of histamine H3 receptors in the brain following oral administration of this compound.

-

Methodology:

-

Subjects: Healthy male volunteers are recruited.

-

Radioligand: Utilize a specific H3 receptor PET radioligand, such as [11C]TASP457.[13][14]

-

Baseline Scan: Perform a baseline PET scan on each subject to measure the initial density of available H3 receptors.

-

Drug Administration: Administer a single oral dose of this compound at varying dose levels (e.g., 5 mg, 12.5 mg, 25 mg).[13][14]

-

Post-Dose Scans: Conduct subsequent PET scans at specific time points after drug administration (e.g., 2, 6, and 26 hours) to measure the reduced availability of H3 receptors.[13][14]

-

Pharmacokinetic Sampling: Collect blood samples concurrently to measure the plasma concentration of enerisant.

-

Data Analysis: Calculate receptor occupancy by comparing the radioligand binding potential between the baseline and post-dose scans. Correlate occupancy levels with the administered dose and plasma concentrations of enerisant.

-

Therapeutic Potential and Clinical Context

Enerisant has been investigated primarily for the treatment of narcolepsy.[1][15] Clinical trials have demonstrated that enerisant is effective at reducing excessive daytime sleepiness.[11] However, these studies also highlighted a dose-dependent risk of adverse events, mainly insomnia, headache, and nausea, at higher doses (25-100 mg).[11][15] Lower doses (5-10 mg) were better tolerated but showed less efficacy in the tested protocols.[11][15] These findings suggest that while enerisant has a favorable pharmacokinetic profile, there may be significant interindividual variability, indicating a need for careful dose titration in a clinical setting.[11]

Conclusion

This compound is a well-characterized, potent, and highly selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of histaminergic neurons, leads to wake-promoting and pro-cognitive effects. It possesses a desirable pharmacokinetic profile with rapid absorption, low metabolism, and renal excretion. While its clinical development has provided valuable insights into the therapeutic window for H3 receptor antagonists, further research is needed to optimize its dosage for conditions like narcolepsy. The detailed chemical, pharmacological, and experimental data presented here provide a solid foundation for professionals engaged in the ongoing research and development of novel central nervous system therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C22H31ClN4O3 | CID 66933564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enerisant HCl | P450 | Histamine Receptor | TargetMol [targetmol.com]

- 7. Enerisant - Wikipedia [en.wikipedia.org]

- 8. This compound (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]

- 9. Enerisant HCl | 1152749-07-9 | MOLNOVA [molnova.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enerisant|CAS 1152747-82-4|DC Chemicals [dcchemicals.com]

- 13. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and pharmacodynamic assessment of histamine H<sub>3</sub> receptor occupancy by enerisant: a human PET study with a novel H<sub>3</sub> binding ligand, [<sup>11</sup>C]TASP457 - ProQuest [proquest.com]

- 15. d-nb.info [d-nb.info]

In Vitro Characterization of Enerisant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enerisant (B607326) hydrochloride is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] The H3 receptor, a presynaptic G protein-coupled receptor (GPCR), plays a crucial role as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[1] By antagonizing the H3 receptor, Enerisant enhances the release of wakefulness-promoting and cognitive-enhancing neurotransmitters, making it a promising therapeutic candidate for neurological disorders such as narcolepsy.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Enerisant hydrochloride, detailing its binding affinity, functional activity, and selectivity, along with the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] As an antagonist, it blocks the binding of the endogenous agonist, histamine, to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, a key feature of the H3R which is known to be active even in the absence of an agonist.[1][4] This dual action leads to an increased release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576) in brain regions associated with wakefulness and cognition.[1][3]

Quantitative In Vitro Data

The in vitro pharmacological profile of Enerisant has been extensively characterized through various binding and functional assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value (nM) | Reference |

| Ki | Human | 1.65 | [5] |

| Rat | 7.87 | [5] |

Table 1: Binding Affinity (Ki) of Enerisant for Histamine H3 Receptors.

| Assay | Species | Value (nM) | Reference |

| IC50 (Receptor Binding) | Human | 2.89 | [4][5] |

| Rat | 14.5 | [4][5] | |

| IC50 ([35S]GTPγS binding, agonist-stimulated) | Human | 1.06 | [4] |

| Rat | 10.05 | [4] | |

| EC50 ([35S]GTPγS binding, basal) | Human | 0.357 | [4] |

Table 2: Functional Activity (IC50/EC50) of Enerisant.

Selectivity Profile

Enerisant demonstrates high selectivity for the histamine H3 receptor. In vitro studies have shown that it has negligible affinity for other histamine receptor subtypes (H1, H2, and H4) and a wide range of other receptors, transporters, and ion channels at concentrations up to 10 µM.[4] This high selectivity minimizes the potential for off-target effects.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[3]

-

Radioligand: [3H]Nα-methylhistamine ([3H]NAMH) is a commonly used radioligand for the H3 receptor.[3][6]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Scintillation Cocktail.

-

96-well plates.

-

Glass fiber filtermats.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes in assay buffer. Determine the protein concentration of the membrane preparation.[3]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand ([3H]NAMH, typically at or below its Kd value), and varying concentrations of this compound.[3] To determine non-specific binding, add a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM thioperamide).[6]

-

Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity on each filter using a scintillation counter.[3]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the Enerisant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation or inhibition of constitutive activity.

Materials:

-

Cell Membranes: Membranes from cells expressing the histamine H3 receptor.[1]

-

[35S]GTPγS.

-

Test Compound: this compound.

-

Agonist (for stimulated binding): A known H3 receptor agonist (e.g., R-α-methylhistamine).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[1]

-

Unlabeled GTPγS (for non-specific binding).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane and Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and the diluted this compound. For agonist-stimulated binding, also add the H3 receptor agonist.[1]

-

Pre-incubation: Incubate the plate for 15 minutes at 30°C.[1]

-

Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the binding reaction.[1]

-

Incubation: Incubate the plate for 30-60 minutes at 30°C.[1]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Antagonist Activity (stimulated): Plot the amount of bound [35S]GTPγS against the log of the Enerisant concentration in the presence of an agonist. Fit the data to determine the IC50 value.

-

Inverse Agonist Activity (basal): Plot the amount of bound [35S]GTPγS against the log of the Enerisant concentration in the absence of an agonist. Fit the data to determine the EC50 value for the inhibition of basal signaling.[1]

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Preclinical Pharmacology of Enerisant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enerisant (B607326) hydrochloride (developmental code name: TS-091) is a potent and highly selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has been under investigation for the treatment of narcolepsy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of Enerisant, summarizing key findings from in vitro and in vivo studies. The document details its mechanism of action, pharmacokinetic profile, and safety data, presenting quantitative information in structured tables and visualizing complex processes through detailed diagrams. Methodological insights into crucial experiments are also provided to offer a complete preclinical profile of this compound.

Introduction

Enerisant, also known as TS-091, is a non-imidazole histamine H3 receptor antagonist/inverse agonist.[2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, playing a crucial role in the sleep-wake cycle.[3][4] By blocking this receptor, Enerisant increases the levels of histamine, dopamine (B1211576), and acetylcholine (B1216132) in the brain, which is thought to underlie its wake-promoting and pro-cognitive effects.[5][6] Preclinical studies have demonstrated its potential as a therapeutic agent for sleep disorders like narcolepsy.[2][7]

Mechanism of Action

Enerisant acts as a competitive antagonist and inverse agonist at the histamine H3 receptor.[5][6] This dual action not only blocks the effects of the natural ligand, histamine, but also reduces the receptor's basal activity. In vitro studies have confirmed its high affinity and selectivity for both human and rat H3 receptors.[5][6]

Receptor Binding Affinity

The binding affinity of Enerisant to histamine H3 receptors has been quantified through in vitro assays.

| Receptor | Species | IC50 (nM) |

| Histamine H3 Receptor | Human | 2.89[5] |

| Histamine H3 Receptor | Rat | 14.5[5] |

Table 1: In Vitro Receptor Binding Affinity of Enerisant.

Signaling Pathway

Enerisant's antagonism of the H3 receptor leads to a cascade of downstream effects, primarily the disinhibition of neurotransmitter release.

Caption: Enerisant's Mechanism of Action at the H3 Receptor.

In Vivo Pharmacology

Animal studies have been crucial in elucidating the physiological effects of Enerisant.

Receptor Occupancy

In vivo studies in rats have shown that orally administered Enerisant hydrochloride dose-dependently occupies histamine H3 receptors in the brain.[5] A dose of 0.78 mg/kg was found to elicit half-maximal receptor occupancy.[5] In a human PET study, Enerisant administration also led to a dose-dependent decrease in radioligand binding, confirming target engagement in the human brain.[8][9] Higher doses (12.5 mg and 25 mg) resulted in persistently high receptor occupancy of over 85%.[6][8]

Effects on Neurotransmitter Levels

Enerisant administration has been shown to increase the extracellular levels of key neurotransmitters involved in arousal and cognition. A 1 mg/kg subcutaneous dose in rats increased total extracellular histamine in the posterior hypothalamus.[5] The same dose administered intraperitoneally increased total extracellular dopamine and acetylcholine levels in the medial prefrontal cortex.[5]

Wake-Promoting and Pro-cognitive Effects

In rodent models, Enerisant has demonstrated wake-promoting and pro-cognitive effects.[5][6] Notably, higher doses of 3-10 mg/kg (p.o.), which correspond to nearly full H3 receptor occupancy, were required to produce wake-promoting effects in rats.[6]

Pharmacokinetics

The pharmacokinetic profile of Enerisant has been characterized in humans.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, Enerisant is rapidly absorbed, with dose-dependent plasma concentrations.[1][7] It exhibits minimal metabolism in humans and is primarily eliminated unchanged through renal excretion.[1] Between 64.5% and 89.9% of the administered dose is recovered unchanged in the urine within 48 hours.[1][7] Plasma protein binding in humans is approximately 31.0–31.7%.[1]

| Parameter | Value | Species |

| Absorption | Rapidly absorbed after oral administration.[7] | Human |

| Cmax | 4.29 to 835 ng/mL for doses of 1 to 150 mg.[7] | Human |

| Tmax | Median of 2.00 hours.[7] | Human |

| Half-life | Approximately 8 hours.[7] | Human |

| Metabolism | Minimal.[1] | Human |

| Excretion | Primarily unchanged in urine (64.5-89.9% of dose within 48h).[1][7] | Human |

| Plasma Protein Binding | 31.0–31.7%.[1] | Human |

Table 2: Pharmacokinetic Parameters of Enerisant in Humans.

Safety and Toxicology

Preclinical and early clinical data have provided initial insights into the safety profile of Enerisant.

In Vitro Safety Pharmacology

In vitro studies have shown that Enerisant does not inhibit nine major cytochrome P450 (CYP) isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4) and does not induce CYP1A2, CYP2B6, or CYP3A4, suggesting a low potential for CYP-mediated drug-drug interactions.[7][10] Enerisant is a substrate for P-glycoprotein (P-gp) and an inhibitor of OCT2, MATE1, and MATE2-K.[7]

Clinical Safety

In clinical trials for narcolepsy, the tolerability of Enerisant was dose-dependent.[3][4] Higher doses were associated with adverse events such as insomnia, headache, and nausea.[3][4][11]

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of Enerisant for the histamine H3 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human or rat histamine H3 receptors are prepared.

-

Radioligand: A specific radioligand for the H3 receptor, such as [3H]Nα-methylhistamine, is used.

-

Assay: Membranes are incubated with the radioligand and varying concentrations of Enerisant.

-

Detection: The amount of bound radioligand is measured using a scintillation counter.

-

Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Caption: Workflow for In Vitro Receptor Binding Assay.

R-α-methylhistamine-Induced Dipsogenia Model in Rats

Objective: To assess the in vivo antagonist activity of Enerisant at the H3 receptor.

Methodology:

-

Acclimation: Rats are acclimated to individual cages with free access to water.

-

Treatment: Animals are pre-treated with either vehicle or this compound at various doses (e.g., 0.3-1 mg/kg, p.o.).

-

Agonist Challenge: After a set time, the H3 receptor agonist R-α-methylhistamine is administered to induce drinking behavior (dipsogenia).

-

Measurement: Water intake is measured for a defined period following the agonist challenge.

-

Analysis: The ability of Enerisant to attenuate the dipsogenic response is evaluated. A statistically significant reduction in water intake compared to the vehicle group indicates antagonist activity.[5]

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with a well-characterized preclinical profile. It demonstrates high affinity for the H3 receptor, leading to increased levels of wake-promoting neurotransmitters. Its pharmacokinetic profile is favorable, with rapid oral absorption and minimal metabolism. While showing promise in preclinical models of narcolepsy, further clinical investigation is necessary to establish its therapeutic potential and optimal dosing.

Logical Flow of Preclinical Assessment

The preclinical evaluation of a compound like Enerisant follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Caption: Logical Flow of Preclinical Drug Assessment.

References

- 1. Enerisant - Wikipedia [en.wikipedia.org]

- 2. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 3. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacokinetic and pharmacodynamic assessment of histamine H3 receptor occupancy by enerisant: a human PET study with a novel H3 binding ligand, [11C]TASP457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 10. TS-091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

Enerisant Hydrochloride: A Deep Dive into its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enerisant (B607326) hydrochloride (TS-091) is a potent and highly selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant effects on the release of key neurotransmitters in the central nervous system.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of enerisant, focusing on its mechanism of action and its influence on histamine, acetylcholine (B1216132), and dopamine (B1211576) levels. The document synthesizes quantitative data from preclinical studies, details the experimental protocols utilized in this research, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neurological impact.

Introduction

Enerisant is an experimental drug that has been investigated for its potential in treating neurological conditions such as narcolepsy.[3][4] Its primary mechanism of action is the blockade of histamine H3 receptors, which function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters.[5][6] As an inverse agonist, enerisant not only blocks the action of agonists but also reduces the receptor's basal activity.[5][7] This dual action leads to a significant increase in the release of histamine and, consequently, other neurotransmitters like acetylcholine and dopamine, which are crucial for wakefulness, cognition, and other neurological functions.[1][5]

Mechanism of Action: The Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the synthesis and release of histamine.[6] It also modulates the release of other important neurotransmitters. Enerisant, by acting as an antagonist and inverse agonist at this receptor, effectively removes this inhibitory control.

Signaling Pathway

The binding of enerisant to the H3 receptor prevents the binding of the endogenous agonist, histamine. As an inverse agonist, it further stabilizes the receptor in an inactive conformation. This leads to the disinhibition of histamine release from presynaptic neurons. The increased synaptic histamine can then act on other histamine receptors, such as H1 and H2, to exert its physiological effects.

Quantitative Data on Neurotransmitter Release

The following tables summarize the key quantitative findings from in vitro and in vivo studies on enerisant hydrochloride.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | Species | Value | Reference |

| IC50 (H3 Receptor) | Human | 2.89 nM | [2] |

| Rat | 14.5 nM | [2] | |

| Ki (H3 Receptor) | Human | 1.65 nM | [2] |

| Rat | 7.87 nM | [2] | |

| [35S]GTPγS Binding IC50 (R-α-methylhistamine-stimulated) | Human | 1.06 nM | [7][8] |

| Rat | 10.05 nM | [7][8] | |

| [35S]GTPγS Binding EC50 (Basal) | Human | 0.357 nM | [7][8] |

Table 2: In Vivo Effects on Neurotransmitter Levels and Receptor Occupancy

| Effect | Species | Brain Region | Dose | Outcome | Reference |

| Histamine Release | Rat | Posterior Hypothalamus | 1 mg/kg, s.c. | Increased extracellular levels | [2] |

| Dopamine Release | Rat | Medial Prefrontal Cortex | 1 mg/kg, i.p. | Increased extracellular levels | [2] |

| Acetylcholine Release | Rat | Medial Prefrontal Cortex | 1 mg/kg, i.p. | Increased extracellular levels | [2][7] |

| H3 Receptor Occupancy (ED50) | Rat | Frontal Cortex | 0.78 mg/kg, p.o. | 50% receptor occupancy | [2] |

Detailed Experimental Protocols

In Vitro Receptor Binding Assays

These assays are fundamental to determining the affinity and selectivity of a compound for its target receptor.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of enerisant for the histamine H3 receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human or rat histamine H3 receptor.

-

Radioligand Binding: A radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, is incubated with the prepared membranes.[9]

-

Competition Assay: Increasing concentrations of enerisant are added to the incubation mixture to compete with the radioligand for binding to the H3 receptor.

-

Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve, and the Ki value is determined using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[10][11][12]

-

Objective: To quantify the effect of enerisant administration on the extracellular concentrations of histamine, dopamine, and acetylcholine in specific brain regions.

-

Methodology:

-

Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., posterior hypothalamus, medial prefrontal cortex) of the animal.

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: Enerisant is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the neurotransmitter concentrations.[10]

-

Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels.

-

Discussion

The data presented clearly indicate that this compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor. Its ability to increase the release of histamine, dopamine, and acetylcholine in key brain regions provides a strong rationale for its potential therapeutic effects in disorders characterized by deficits in these neurotransmitter systems, such as narcolepsy and cognitive impairments.[1] The detailed experimental protocols provided herein offer a framework for the continued investigation of enerisant and other H3 receptor modulators.

Conclusion

This compound's robust effects on neurotransmitter release, underpinned by its high affinity and selectivity for the histamine H3 receptor, make it a compelling compound for further research and development. The methodologies and data summarized in this guide provide a solid foundation for scientists and researchers working to understand and harness the therapeutic potential of H3 receptor modulation.

References

- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enerisant - Wikipedia [en.wikipedia.org]

- 4. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (TS091) | H3R antagonist | Probechem Biochemicals [probechem.com]

- 8. Enerisant|CAS 1152747-82-4|DC Chemicals [dcchemicals.com]

- 9. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Enerisant Hydrochloride: A Technical Guide to its Wake-Promoting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enerisant (B607326) hydrochloride (TS-091) is a potent and highly selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist engineered for the treatment of hypersomnolence disorders, most notably narcolepsy. The H3R functions as a critical presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key wake-promoting neurotransmitters. By antagonizing these receptors, Enerisant enhances neuro-arousal pathways. This technical guide provides an in-depth analysis of the mechanism of action, preclinical pharmacology, and pharmacokinetic profile of Enerisant hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its core biological processes.

Introduction

This compound, chemically known as --INVALID-LINK--methanone monohydrochloride, is a novel therapeutic agent with significant potential in the management of disorders characterized by excessive daytime sleepiness.[1] As a histamine H3 receptor antagonist/inverse agonist, it represents a targeted approach to enhancing wakefulness by modulating the brain's natural arousal systems.[1] The histaminergic neurons, originating in the tuberomammillary nucleus of the posterior hypothalamus, are integral to maintaining a state of wakefulness.[2] The H3 receptor acts as a negative feedback mechanism on these and other neurons, and its inhibition leads to an increase in the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine, which are crucial for arousal and cognitive function.[1]

Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to and inhibition of the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine, dopamine, and norepinephrine.[1][2]

As an inverse agonist, Enerisant not only blocks the action of the endogenous agonist (histamine) but also reduces the receptor's basal, constitutive activity. This dual action leads to a more robust disinhibition of the histaminergic system, resulting in increased histamine levels in the synaptic cleft.[3] The elevated histamine then acts on postsynaptic H1 receptors, which are widely expressed throughout the brain and are critically involved in promoting and sustaining wakefulness.[4] This enhanced histaminergic tone, along with the increased release of other wake-promoting neurotransmitters, forms the basis of Enerisant's therapeutic effect.[1]

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional activity of this compound at human and rat histamine H3 receptors.

| Parameter | Human H3R | Rat H3R | Reference |

| Binding Affinity (IC₅₀) | 2.89 nM | 14.5 nM | [5] |

| Functional Antagonism (IC₅₀) | 1.06 nM | 10.05 nM | [5] |

| Inverse Agonism (EC₅₀) | 0.357 nM | - | [5] |

Preclinical Pharmacokinetics

Summary of key pharmacokinetic parameters of this compound in preclinical species and humans.

| Parameter | Rats | Dogs | Humans | Reference |

| Plasma Protein Binding | 33.3 - 36.9% | 25.5 - 26.0% | 31.0 - 31.7% | [6] |

| Tₘₐₓ (oral) | - | - | ~2.00 h | [6] |

| t₁/₂ (oral) | - | - | ~8 h | [6][7] |

| Urinary Excretion (unchanged) | - | - | 64.5 - 89.9% | [6][7] |

In Vivo Wake-Promoting Effects in Rats

Quantitative data on the effects of this compound on sleep-wake architecture in rats. Higher doses were required to elicit a wake-promoting effect.[1]

| Dose (oral) | Effect on Wakefulness | Effect on Slow-Wave Sleep | Reference |

| 3 - 10 mg/kg | Significant Increase | Significant Decrease | [1] |

| 0.03 - 0.3 mg/kg | No Significant Effect | No Significant Effect | [1] |

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol outlines the method used to determine the binding affinity of this compound for the histamine H3 receptor.

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human or rat histamine H3 receptor are utilized.[8]

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH) is a commonly used radiolabeled agonist for the H3 receptor.[8]

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.[3][8]

-

Procedure:

-

The assay is conducted in a 96-well plate format.

-

Each well contains cell membranes, a fixed concentration of [³H]NAMH (typically at or below its dissociation constant, Kd), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3R ligand, such as clobenpropit (B1669187) (10 µM).[9]

-

The plate is incubated for 60-120 minutes at 25°C to reach binding equilibrium.[8][9]

-

The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester, separating bound from free radioligand.[8]

-

Filters are washed with ice-cold wash buffer to remove residual unbound radioligand.[8]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[8]

-

-

Data Analysis: The concentration of Enerisant that inhibits 50% of the specific binding of [³H]NAMH (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.[8]

[³⁵S]GTPγS Functional Binding Assay

This assay measures the ability of Enerisant to act as an inverse agonist by quantifying its effect on G protein activation.

-

Principle: In the absence of an agonist, some GPCRs, including the H3R, exhibit constitutive activity, leading to a basal level of G protein activation. Inverse agonists reduce this basal activity. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[10]

-

Materials:

-

Cell membranes expressing the H3 receptor.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[3]

-

[³⁵S]GTPγS radioligand.

-

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of Enerisant in the assay buffer for 15 minutes at 30°C.[3]

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1 nM).[3]

-

The mixture is incubated for an additional 30-60 minutes at 30°C.[3]

-

The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The data are plotted as the amount of bound [³⁵S]GTPγS against the logarithm of the Enerisant concentration. The pIC₅₀ and the degree of inhibition of basal signaling are determined from a sigmoidal dose-response curve.[3]

Figure 2: Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo EEG/EMG Sleep-Wake Analysis in Rodents

This protocol details the methodology for assessing the wake-promoting effects of Enerisant in rats.

-

Animal Model: Male Sprague Dawley rats (250-300g) are typically used.[11]

-

Surgical Implantation:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

For electroencephalogram (EEG) recordings, four stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.[11]

-

For electromyogram (EMG) recordings, two stainless steel Teflon-coated wire electrodes are inserted into the nuchal (neck) muscles.[6]

-

The electrode assembly is secured to the skull with dental acrylic.[11]

-

Animals are allowed a recovery period of at least one week post-surgery.[11]

-

-

Data Acquisition:

-

Following recovery and habituation to the recording chambers, EEG and EMG signals are continuously recorded.

-

Signals are amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 30-300 Hz).[11]

-

The amplified signals are digitized at a suitable sampling rate (e.g., 250 Hz) and stored for offline analysis.[11]

-

-

Sleep-Wake Scoring:

-

The recordings are divided into epochs (e.g., 4-10 seconds).

-

Each epoch is classified into one of three states: Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep.

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.[12]

-

NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves, 0.5-4.0 Hz) EEG activity and reduced EMG tone.[12]

-

REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with a prominent theta rhythm (6-9 Hz) and muscle atonia (very low EMG tone).[12]

-

-

Drug Administration and Analysis:

-

Enerisant or vehicle is administered (e.g., orally) at the beginning of the light phase (the animals' normal sleep period).

-

The percentage of time spent in each sleep-wake state is quantified and compared between treatment groups.

-

Figure 3: Experimental Workflow for In Vivo EEG/EMG Studies.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist/inverse agonist with a clear mechanism of action for promoting wakefulness. Preclinical data robustly support its ability to increase the release of histamine and other key arousal-related neurotransmitters, leading to a significant increase in wakefulness and a reduction in sleep in rodent models. Its favorable pharmacokinetic profile, characterized by rapid absorption and minimal metabolism, further underscores its potential as a therapeutic agent.[6] While clinical trials have shown some variability in efficacy and tolerability, suggesting a need for personalized dosage adjustments, the foundational science behind this compound remains a compelling rationale for its continued development in the treatment of narcolepsy and other disorders of hypersomnolence.[13] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of sleep medicine and neuropharmacology.

References

- 1. support.datasci.com [support.datasci.com]

- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EEG/EMG Implantation Surgery [bio-protocol.org]

- 7. SCT Surgical Protocol [opensourceinstruments.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. Scoring transitions to REM sleep in rats based on the EEG phenomena of pre-REM sleep: an improved analysis of sleep structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cognitive Enhancement: The Preclinical Profile of Enerisant Hydrochloride

An In-depth Technical Guide on the Procognitive Effects of a Novel Histamine (B1213489) H3 Receptor Antagonist/Inverse Agonist in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical procognitive effects of Enerisant hydrochloride (also known as TS-091 and EVP-321), a potent and selective histamine H3 receptor antagonist/inverse agonist. The data presented herein, derived from key studies in rodent models, highlights the potential of Enerisant as a therapeutic agent for cognitive deficits. This document details the quantitative outcomes of various cognitive assessments, outlines the experimental methodologies employed, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.

Core Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] This receptor primarily acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal systems. By blocking the H3 receptor, Enerisant disinhibits the release of histamine from histaminergic neurons.[1] This, in turn, leads to an increased release of other key neurotransmitters involved in arousal and cognition, namely acetylcholine (B1216132) and dopamine, in brain regions critical for cognitive function such as the medial prefrontal cortex.[1]

Caption: Mechanism of Action of this compound.

Procognitive Efficacy in Rodent Models

Enerisant has demonstrated significant procognitive effects in various rodent models of cognition. Notably, it has shown efficacy in both enhancing normal cognitive processes and reversing induced cognitive deficits.

Social Recognition Test in Rats

The social recognition test assesses short-term social memory. In this paradigm, Enerisant was shown to reverse cognitive impairment induced by scopolamine, a muscarinic receptor antagonist known to cause memory deficits.

| Treatment Group | Dosage (mg/kg, p.o.) | Discrimination Index (Mean ± S.E.M.) | Statistical Significance vs. Scopolamine Control |

| Vehicle | - | 0.35 ± 0.04 | - |

| Scopolamine (0.3 mg/kg, i.p.) + Vehicle | - | 0.02 ± 0.05 | - |

| Scopolamine + Enerisant | 0.03 | 0.28 ± 0.06 | p < 0.01 |

| Scopolamine + Enerisant | 0.1 | 0.31 ± 0.04 | p < 0.01 |

| Scopolamine + Enerisant | 0.3 | 0.32 ± 0.05 | p < 0.01 |

Data summarized from Hino et al., 2020.[1]

Novel Object Recognition Test in Rats

The novel object recognition test evaluates recognition memory. Enerisant demonstrated the ability to reverse scopolamine-induced deficits in this task as well.

| Treatment Group | Dosage (mg/kg, p.o.) | Discrimination Index (Mean ± S.E.M.) | Statistical Significance vs. Scopolamine Control |

| Vehicle | - | 0.45 ± 0.06 | - |

| Scopolamine (0.3 mg/kg, i.p.) + Vehicle | - | -0.01 ± 0.07 | - |

| Scopolamine + Enerisant | 0.03 | 0.35 ± 0.08 | p < 0.01 |

| Scopolamine + Enerisant | 0.1 | 0.41 ± 0.05 | p < 0.01 |

| Scopolamine + Enerisant | 0.3 | 0.42 ± 0.04 | p < 0.01 |

Data summarized from Hino et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for the key behavioral assays used to evaluate the procognitive effects of Enerisant.

Social Recognition Test

-

Animals: Male Sprague-Dawley rats were used. They were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

-

Procedure:

-

Habituation: Rats were habituated to the testing arena for a specified period before the test day.

-

Drug Administration: Enerisant or vehicle was administered orally (p.o.) 60 minutes before the first trial. Scopolamine or vehicle was administered intraperitoneally (i.p.) 30 minutes before the first trial.

-

First Trial (T1): An adult rat was presented with a juvenile rat for a 4-minute exploration period. The time spent actively investigating the juvenile was recorded.

-

Inter-trial Interval: A 30-minute interval followed the first trial.

-

Second Trial (T2): The adult rat was presented with the same juvenile from T1 and a novel juvenile for a 4-minute exploration period. The time spent investigating each juvenile was recorded.

-

-

Data Analysis: The discrimination index was calculated as (time exploring novel juvenile - time exploring familiar juvenile) / (total exploration time).

Novel Object Recognition Test

-

Animals: Male Sprague-Dawley rats were used, housed under standard laboratory conditions.

-

Procedure:

-

Habituation: Rats were habituated to the empty testing box for several days leading up to the experiment.

-

Drug Administration: Enerisant or vehicle was administered orally (p.o.) 60 minutes prior to the acquisition trial. Scopolamine or vehicle was administered intraperitoneally (i.p.) 30 minutes before the acquisition trial.

-

Acquisition Trial: Two identical objects were placed in the testing box, and the rat was allowed to explore them for 5 minutes.

-

Retention Interval: A 24-hour interval followed the acquisition trial.

-

Test Trial: One of the familiar objects was replaced with a novel object. The rat was then placed back in the box for a 5-minute exploration period. The time spent exploring each object was recorded.

-

-

Data Analysis: The discrimination index was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Caption: Experimental Workflow for the Novel Object Recognition Test.

Conclusion

The preclinical data strongly support the procognitive effects of this compound in animal models. Its mechanism of action, centered on the antagonism of the histamine H3 receptor and subsequent enhancement of key neurotransmitter release, provides a solid rationale for its cognitive-enhancing properties. The reversal of scopolamine-induced memory deficits in robust behavioral paradigms like the social recognition and novel object recognition tests at low oral doses suggests a potent therapeutic potential. These findings warrant further investigation into the clinical utility of Enerisant for treating cognitive impairments associated with various neurological and psychiatric disorders.

References

Enerisant Hydrochloride: A Technical Overview of its Potential in Narcolepsy Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract